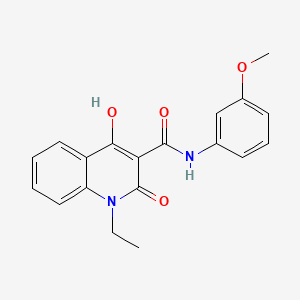

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Chemical Identity and Structure 1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (molecular formula: C₁₉H₁₈N₂O₄) is a 4-hydroxyquinoline-2-one derivative characterized by a 1-ethyl group at the N1 position and a 3-methoxyphenyl carboxamide substituent at the C3 position. X-ray diffraction studies confirm that the compound exists predominantly in the 2-oxo-4-hydroxy tautomeric form in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . Its predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (178.8 Ų) and [M+Na]⁺ (193.3 Ų) suggest moderate polarity and structural compactness .

Properties

IUPAC Name |

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-21-15-10-5-4-9-14(15)17(22)16(19(21)24)18(23)20-12-7-6-8-13(11-12)25-2/h4-11,22H,3H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNVXTULOXJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303093-36-9 | |

| Record name | 1-ETHYL-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents such as hydrogen peroxide for hydroxylation and dimethyl sulfate for methoxylation.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 3-methoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of quinoline-2,4-dione derivatives.

Reduction: Formation of 1-ethyl-4-hydroxy-2-hydroxyquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Key Physicochemical Properties

- Molecular weight : 338.35 g/mol

- SMILES : CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O

- Biological Relevance: The 4-hydroxyquinoline-2-one scaffold is associated with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. Modifications at the N1 and C3 positions significantly influence target affinity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key differences:

Key Findings from Comparative Studies

Substituent Impact on Bioactivity

- N1-Alkyl Chain : Ethyl and propyl substituents at N1 improve lipophilicity and membrane permeability compared to methyl groups. However, longer chains (e.g., pentyl in derivatives) may reduce target specificity due to steric hindrance .

- C3-Aryl Amides : The 3-methoxyphenyl group enhances solubility relative to chlorophenyl analogues but shows reduced metabolic stability in hepatic microsomal assays .

- Tautomerism : The 2-oxo-4-hydroxy tautomer (observed in X-ray studies) is critical for binding to targets such as HDACs and HIF-1α, as seen in tasquinimod .

Biological Activity

1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological activity, and relevant research findings.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they possess effective antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.23 mg/mL to 0.94 mg/mL, indicating moderate to high potency against resistant strains .

The mechanism of action for compounds in this class often involves the inhibition of bacterial enzymes critical for cell wall synthesis. For example, docking studies have suggested that interactions with the MurB enzyme in E. coli are crucial for the antibacterial activity observed in quinoline derivatives . Such interactions may involve hydrogen bonding between specific functional groups of the compound and active site residues of the enzyme, stabilizing the compound-enzyme complex and inhibiting its function.

Study 1: Antibacterial Evaluation

A recent study evaluated a series of quinoline derivatives for their antibacterial properties. The study reported that certain modifications to the quinoline structure enhanced activity against resistant bacterial strains. The most effective compounds showed MIC values as low as 0.23 mg/mL against E. coli, highlighting the potential for developing new antibiotics based on this scaffold .

Study 2: Antiviral Properties

In another investigation focused on anti-HIV activity, derivatives similar to this compound were synthesized and evaluated. The results indicated promising antiviral effects, suggesting that structural modifications can lead to enhanced bioactivity against viral targets .

Data Summary

| Biological Activity | MIC (mg/mL) | Target |

|---|---|---|

| Antibacterial | 0.23 - 0.94 | MRSA, E. coli |

| Antiviral | Not specified | HIV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.